molecular formula C13H7Cl2N3O2 B577916 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid CAS No. 1337881-91-0

2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B577916
CAS No.: 1337881-91-0
M. Wt: 308.118
InChI Key: UIDHXSRURNPFLM-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a carboxylic acid functional group and two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2,6-dichlorobenzaldehyde and 2-aminopyridine, under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent like chloroformic acid derivatives.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenyl)-imidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-(2,6-dichlorophenyl)-imidazo[1,2-b]pyridazine-4-carboxylic acid
  • 2-(2,6-dichlorophenyl)-imidazo[1,2-c]pyrimidine-5-carboxylic acid

Uniqueness

2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is unique due to its specific structural features, such as the imidazo[4,5-c]pyridine core and the position of the carboxylic acid group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-6-2-1-3-7(15)9(6)12-17-8-4-5-16-11(13(19)20)10(8)18-12/h1-5H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDHXSRURNPFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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